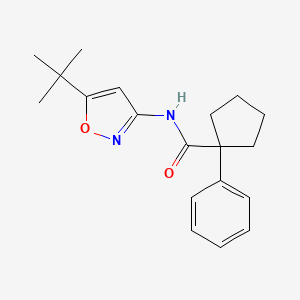

N-(5-tert-butyl-1,2-oxazol-3-yl)-1-phenylcyclopentane-1-carboxamide

Descripción

N-(5-tert-butyl-1,2-oxazol-3-yl)-1-phenylcyclopentane-1-carboxamide is a synthetic compound characterized by a cyclopentane core substituted with a phenyl group at the 1-position and a carboxamide moiety linked to a 5-tert-butyl-1,2-oxazole ring. The cyclopentane scaffold provides conformational rigidity compared to smaller ring systems (e.g., cyclopropane), which may affect stability and reactivity.

Propiedades

IUPAC Name |

N-(5-tert-butyl-1,2-oxazol-3-yl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-18(2,3)15-13-16(21-23-15)20-17(22)19(11-7-8-12-19)14-9-5-4-6-10-14/h4-6,9-10,13H,7-8,11-12H2,1-3H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFAHGMSDXDHIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)NC(=O)C2(CCCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-1,2-oxazol-3-yl)-1-phenylcyclopentane-1-carboxamide typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.

Coupling with Phenylcyclopentane: The final step involves coupling the oxazole derivative with phenylcyclopentane carboxylic acid or its derivatives using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(5-tert-butyl-1,2-oxazol-3-yl)-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

N-(5-tert-butyl-1,2-oxazol-3-yl)-1-phenylcyclopentane-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mecanismo De Acción

The mechanism of action of N-(5-tert-butyl-1,2-oxazol-3-yl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The oxazole ring and phenylcyclopentane moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Key Observations:

Cyclopropane’s high strain energy often leads to reactivity in ring-opening reactions, which is less pronounced in cyclopentane derivatives . The cyclopropane analog’s diastereomeric ratio (19:1) highlights stereochemical challenges during synthesis, whereas the cyclopentane’s larger ring may reduce such issues.

Substituent Effects: The 5-tert-butyl-1,2-oxazole group in the target compound introduces steric hindrance and lipophilicity (logP likely elevated), which could improve membrane permeability in drug candidates.

Synthetic Accessibility :

- The cyclopropane analog’s moderate yield (51%) reflects challenges in cyclopropane synthesis, including strain-driven side reactions. Cyclopentane derivatives may offer simpler synthetic pathways due to lower strain.

Actividad Biológica

N-(5-tert-butyl-1,2-oxazol-3-yl)-1-phenylcyclopentane-1-carboxamide is a compound of interest due to its potential biological activities. This article provides an in-depth analysis of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Structure and Characteristics:

- Molecular Formula: C20H24N2O

- Molecular Weight: 324.42 g/mol

- Log P (octanol/water partition coefficient): 3.7, indicating moderate lipophilicity which may influence its absorption and distribution in biological systems .

Pharmacological Effects

1. Analgesic Activity

Research has indicated that derivatives of oxazole compounds exhibit significant analgesic properties. For instance, studies have shown that compounds structurally similar to N-(5-tert-butyl-1,2-oxazol-3-yl)-1-phenylcyclopentane-1-carboxamide can reduce pain responses in animal models through various mechanisms, including inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pain pathway .

2. Anti-inflammatory Effects

The anti-inflammatory potential of oxazole derivatives has been documented extensively. The compound's structure suggests it may interact with inflammatory pathways by inhibiting key enzymes involved in the synthesis of pro-inflammatory mediators. For example, certain oxazole derivatives have demonstrated selective inhibition of COX-2, a target for anti-inflammatory drugs .

The proposed mechanisms through which N-(5-tert-butyl-1,2-oxazol-3-yl)-1-phenylcyclopentane-1-carboxamide exerts its biological effects include:

- Inhibition of COX Enzymes: Similar compounds have shown to inhibit COX-1 and COX-2 enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation and pain.

- Interaction with Pain Receptors: Molecular docking studies suggest that this compound may bind to transient receptor potential (TRP) channels involved in pain signaling, potentially modulating nociceptive pathways .

Toxicity Profile

Toxicity assessments indicate that oxazole derivatives generally exhibit low toxicity levels. In acute toxicity studies involving animal models, compounds with similar structures did not show significant adverse effects even at high doses . This suggests a favorable safety profile for further development.

Study 1: Analgesic Efficacy

In a controlled study involving several oxazole derivatives, the analgesic efficacy was evaluated using the acetic acid-induced writhing test in mice. The results showed that certain derivatives significantly reduced the number of writhings compared to controls, indicating potent analgesic activity .

Study 2: Anti-inflammatory Assessment

A comparative study evaluated the anti-inflammatory effects of N-(5-tert-butyl-1,2-oxazol-3-yl)-1-phenylcyclopentane-1-carboxamide against established anti-inflammatory drugs like celecoxib. The findings revealed that some oxazole derivatives had comparable or superior activity in inhibiting COX enzymes, suggesting their potential as effective anti-inflammatory agents .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C20H24N2O |

| Molecular Weight | 324.42 g/mol |

| Log P | 3.7 |

| Analgesic Activity | Significant in animal models |

| Anti-inflammatory Activity | Comparable to celecoxib |

| Toxicity | Low toxicity observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.